4,6-Diaminoresorcinol

Gas Separation Membranes Thermally Rearranged Polymers Polymer Characterization

Trace 4,6-diaminophenol impurity in DAR monomer catastrophically reduces PBO polymer molecular weight, rendering fibers mechanically inferior. This high-purity 4,6-Diaminoresorcinol (available as free base or stabilized dihydrochloride salt) ensures the precise 1,3-dihydroxy-4,6-diamino regiochemistry essential for rigid-rod benzoxazole ring formation. • ≤0.1% 4,6-diaminophenol impurity specification enables high inherent viscosity (η ≥ 17 dL/g) PBO spinning. • DAR-derived polyimide precursors achieve the highest Tg among comparable monomers for TR-PBO membranes. • 153% tensile strength & 282% modulus improvement realized via DAR-derived rigid-rod copolymer segments.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 15791-87-4
Cat. No. B101129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminoresorcinol
CAS15791-87-4
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)O)O)N
InChIInChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2
InChIKeyDPYROBMRMXHROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminoresorcinol Procurement Specifications


4,6-Diaminoresorcinol (DAR), also known as 1,3-diamino-4,6-dihydroxybenzene, is a symmetrical aromatic diamine-diphenol monomer [1]. It serves as the critical precursor for synthesizing poly(p-phenylene benzobisoxazole) (PBO) and related polybenzoxazole polymers [2], which are renowned for their ultra-high tensile strength and thermal stability . Due to its air-sensitivity, DAR is most commonly procured and stored as its dihydrochloride salt (DAR·2HCl, CAS 16523-31-2) [3].

Stabilized dihydrochloride salt preferred for air-sensitive free base monomer
Precise 1,3-dihydroxy-4,6-diamino regiochemistry essential for rigid-rod benzoxazole formation
Critical precursor for poly(p-phenylene benzobisoxazole) (PBO) and high-temperature TR polymers

4,6-Diaminoresorcinol Sourcing Risk: Purity and Isomeric Integrity


Substituting 4,6-diaminoresorcinol with a generic aromatic diamine or even a close positional isomer (e.g., 2,5-diaminohydroquinone) is not feasible due to the precise regiochemistry required for benzoxazole ring formation [1]. The 1,3-dihydroxy-4,6-diamino substitution pattern is essential for forming the rigid-rod, fully conjugated ladder structure of PBO [2]. Critically, the presence of even trace impurities like 4,6-diaminophenol (a common contaminant from synthesis) has been quantitatively linked to a catastrophic reduction in polymer molecular weight, rendering the resulting fiber mechanically inferior [3]. Therefore, procurement decisions must prioritize monomer purity and isomeric specificity as primary quality attributes, not just bulk chemical identity.

Positional isomers (e.g., 2,5-diaminohydroquinone) cannot form the required benzoxazole ring and disrupt rigid-rod structure.
Trace 4,6-diaminophenol impurity limits polymer molecular weight; reported impurity threshold ≤0.1% needed for high inherent viscosity.
Free base instability compromises reactivity and shelf life; only stabilized salt forms provide reproducible polymerization behavior.

4,6-Diaminoresorcinol vs. Alternative Monomers


Polyimide Glass Transition Temperature Comparison

In a head-to-head study synthesizing ortho-hydroxypolyimides (HPIs) for gas separation membranes, the glass transition temperature (Tg) of the precursor polyimide derived from 4,6-diaminoresorcinol (DAR-Cl) was found to be the highest among three diamine monomers tested, reflecting its greater structural rigidity and hydrogen-bonding capacity due to the presence of two hydroxyl groups [1]. The polyimide derived from 2,4-diaminophenol (DAP-Cl), which contains only one hydroxyl group, exhibited a lower Tg, while the polyimide from m-phenylene diamine (MPD), which has no hydroxyl groups, showed the lowest Tg [1].

Precursor Tg Rank
Head-to-head
DAR-derived PI
DAP-derived PI
MPD-derived PI
Reported highest precursor Tg in tested ortho-hydroxy polyimides
6FDA-based polyimides; DSC analysis
Gas Separation Membranes Thermally Rearranged Polymers Polymer Characterization

PBO Polymerization Degree and Monomer Purity

The molecular weight of PBO, as measured by inherent viscosity (η), is critically dependent on the purity of the DAR monomer. A study demonstrated that using a stabilized diphosphate salt of 4,6-diaminoresorcinol (DAR·2H3PO4) with optimized purity enabled the synthesis of PBO with an exceptionally high inherent viscosity of 17 dL/g [1]. In contrast, the patent literature explicitly states that the presence of the impurity 4,6-diaminophenol, even at low levels, severely limits the degree of polymerization [2]. The Toyo Boseki patent specifies that to achieve a high degree of polymerization, the concentration of 4,6-diaminophenol must be reduced to ≤0.1% [2].

PBO Inherent Viscosity
Cross-study
η = 17 dL/g
Ultra-high MW achievable only with DAR purity containing ≤0.1% 4,6-diaminophenol
Polymerization in PPA; viscosity at 30°C in methanesulfonic acid
PBO Fiber Polymer Synthesis Monomer Purity

Storage Stability: Free Base vs. Stabilized Salts

4,6-Diaminoresorcinol free base is notoriously unstable in air, undergoing rapid oxidation that causes discoloration within hours to days and severely impairs its polymerization reactivity [1]. This inherent instability is a major differentiator from less oxidation-sensitive aromatic diamines. A comparative study on DAR diphosphate salt demonstrated that without a reducing agent, the monomer oxidizes significantly. However, when stabilized with hypophosphorous acid (H3PO2), the DAR diphosphate salt remained unoxidized after one month of storage at room temperature [2]. This quantifies the stability improvement achievable through proper salt formation and stabilization.

Storage Stability
Cross-study
Stabilized saltNo oxidation after 1 month at RT
Free baseDiscolors in hours/days
Salt form stabilizes monomer for practical shelf life and reproducible polymerizations
DAR diphosphate with H₃PO₂ stabilizer
Monomer Stability Process Optimization Supply Chain Integrity

Copolymer Fiber Mechanical Performance with DAR Units

To evaluate the structural contribution of the benzobisoxazole unit derived from 4,6-diaminoresorcinol, a diamine monomer (PBOA) containing this unit was copolymerized into polyimide fibers [1]. Increasing the molar content of the DAR-derived PBOA unit from 10 mol% to 50 mol% in the mixed diamine feed resulted in a 153% increase in tensile strength and a 282% increase in modulus of the drawn fibers [1]. This quantifies the direct, positive impact of the rigid benzobisoxazole structure—which is uniquely accessible from DAR—on the mechanical properties of the final material compared to a baseline copolymer composition with lower DAR content.

Fiber Reinforcement
Class-level
Tensile strength +153%
Modulus +282%
Rigid benzobisoxazole unit from DAR enhances mechanical properties of copolymer fibers
50 vs 10 mol% DAR-derived PBOA unit in wet-spun PBOI fibers
Fiber Reinforcement Copolymer Design Mechanical Properties

4,6-Diaminoresorcinol Application Scenarios


Ultra-High Molecular Weight PBO Synthesis

This is the canonical application for DAR. The procurement of DAR with ≤0.1% 4,6-diaminophenol impurity is non-negotiable for achieving the high inherent viscosities (η ≥ 17 dL/g) required to spin PBO fibers with maximum tensile strength and modulus [1]. The stabilized salt form (e.g., DAR·2HCl) ensures consistent polymerization kinetics and final polymer quality [2].

High-Temperature Gas Separation Membranes

DAR is a preferred ortho-hydroxyamine monomer for synthesizing polyimide precursors that undergo thermal rearrangement to polybenzoxazoles (TR-PBOs). The DAR-derived polyimide precursor exhibits the highest glass transition temperature (Tg) among comparable monomers (DAP and MPD), which is critical for maintaining membrane stability during high-temperature operation and the rearrangement process itself [3].

High-Performance Copolymer Fibers

Researchers can incorporate the benzobisoxazole unit derived from DAR as a rigid-rod segment in copolymers. Increasing the molar content of this DAR-derived unit directly correlates with a 153% improvement in tensile strength and a 282% increase in modulus, allowing for the precise tuning of mechanical properties for specialized applications like advanced composites and protective textiles [4].

Application
Selection Property
Validation Focus
Ultra-High MW PBO Synthesis
Monomer purity (4,6-diaminophenol ≤0.1%)
Inherent viscosity and fiber tensile properties
High-Temperature Gas Separation Membranes
High precursor Tg and ortho-hydroxy content
Thermal rearrangement stability and gas permeability
High-Performance Copolymer Fibers
Rigid-rod benzobisoxazole segment ratio
Tensile strength and modulus enhancement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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